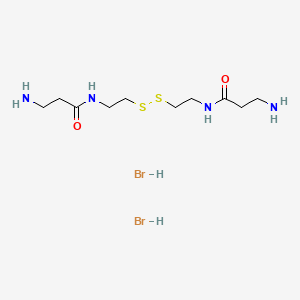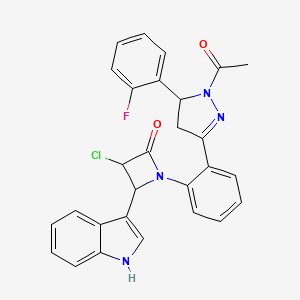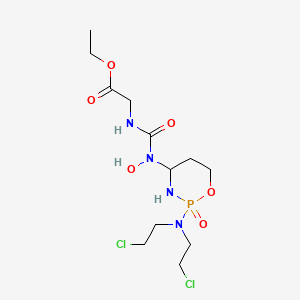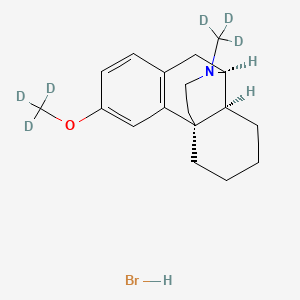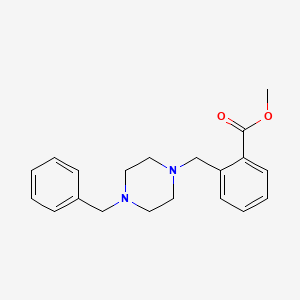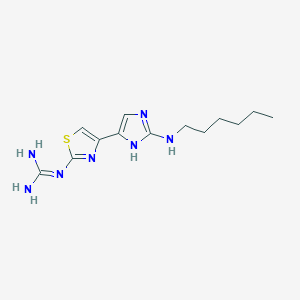
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is a complex organic compound that features a guanidine group, an imidazole ring, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- typically involves multi-step organic reactions. One common method involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . These reactions are usually carried out under mild conditions and can achieve high yields.
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These methods are efficient and scalable, making them suitable for large-scale production . The use of transition-metal catalysts in these reactions helps in achieving high selectivity and yield.
化学反応の分析
Types of Reactions
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry: Utilized in the synthesis of advanced materials and as a component in molecular glues.
作用機序
The mechanism of action of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to membrane damage and accumulation of intracellular ATP .
類似化合物との比較
Similar Compounds
Guanidine: A simple molecule with similar basic properties.
Isopropoxy Benzene Guanidine: Known for its antimicrobial activity.
Therbogrel: A guanidine derivative with thromboxane A2 receptor activity.
Uniqueness
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is unique due to its combined structural features of guanidine, imidazole, and thiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
88723-96-0 |
|---|---|
分子式 |
C13H21N7S |
分子量 |
307.42 g/mol |
IUPAC名 |
2-[4-[2-(hexylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H21N7S/c1-2-3-4-5-6-16-12-17-7-9(18-12)10-8-21-13(19-10)20-11(14)15/h7-8H,2-6H2,1H3,(H2,16,17,18)(H4,14,15,19,20) |
InChIキー |
QIFAUHLPIKAQLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



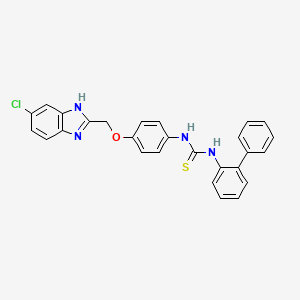
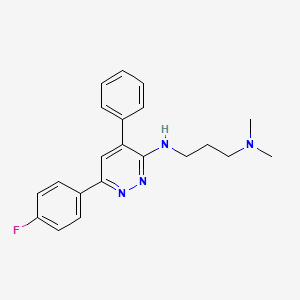
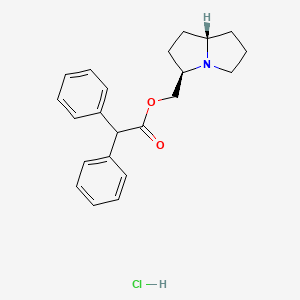

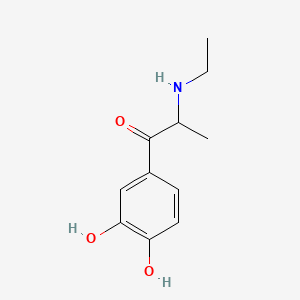
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
